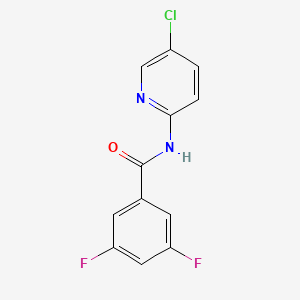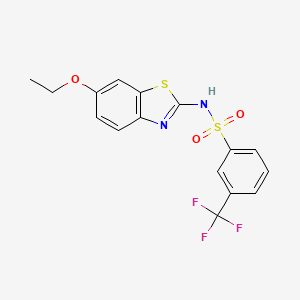
EC 1.14.13.39
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Nitric-oxide synthase is typically prepared through recombinant DNA technology, where the gene encoding the enzyme is inserted into a suitable expression system, such as Escherichia coli. The enzyme is then purified using affinity chromatography techniques .
Industrial Production Methods
Industrial production of nitric-oxide synthase involves large-scale fermentation processes using genetically engineered microorganisms. The enzyme is harvested and purified through a series of chromatographic steps to ensure high purity and activity .
化学反応の分析
Types of Reactions
Nitric-oxide synthase primarily catalyzes the oxidation of L-arginine to produce nitric oxide and L-citrulline. This reaction involves the transfer of electrons from NADPH through flavin adenine dinucleotide and flavin mononucleotide to the heme group, which then facilitates the incorporation of oxygen into L-arginine .
Common Reagents and Conditions
The enzyme requires several cofactors for its activity, including flavin adenine dinucleotide, flavin mononucleotide, heme (iron protoporphyrin IX), and tetrahydrobiopterin. Calcium ions and calmodulin are also essential for the enzyme’s activation .
Major Products
The primary products of the reaction catalyzed by nitric-oxide synthase are nitric oxide and L-citrulline .
科学的研究の応用
Nitric-oxide synthase has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of redox reactions and electron transfer processes.
Biology: The enzyme is crucial for understanding cellular signaling pathways and the role of nitric oxide in various physiological processes.
Medicine: Nitric-oxide synthase is studied for its involvement in cardiovascular diseases, neurodegenerative disorders, and immune responses. It is also a target for drug development aimed at modulating nitric oxide levels in the body.
Industry: The enzyme is used in the production of nitric oxide-releasing compounds for various applications, including pharmaceuticals and agriculture
作用機序
Nitric-oxide synthase exerts its effects by catalyzing the conversion of L-arginine to nitric oxide and L-citrulline. The enzyme consists of linked oxygenase and reductase domains. Upon calcium-induced calmodulin binding, the reductase and oxygenase domains form a complex, allowing electrons to flow from NADPH via flavin adenine dinucleotide and flavin mononucleotide to the active center. This electron transfer facilitates the incorporation of oxygen into L-arginine, producing nitric oxide .
類似化合物との比較
Nitric-oxide synthase is unique in its ability to produce nitric oxide from L-arginine. Similar enzymes include:
Nitric-oxide synthase (flavodoxin): This enzyme also produces nitric oxide but utilizes flavodoxin instead of flavin adenine dinucleotide and flavin mononucleotide for electron transfer.
Cytochrome P450 enzymes: These enzymes catalyze various oxidation reactions but do not produce nitric oxide.
Nitric-oxide synthase stands out due to its specific role in nitric oxide production and its involvement in a wide range of physiological processes.
特性
CAS番号 |
125978-95-2 |
|---|---|
分子式 |
C10H8ClNO |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-5-[(2-ethoxybenzoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B1180013.png)

![N-[2-(4-morpholinyl)ethyl]-2-propoxybenzamide](/img/structure/B1180023.png)
